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molecular formula C12H13N3O B8411369 2-(Di(pyridine-2-yl)amino)ethanol

2-(Di(pyridine-2-yl)amino)ethanol

Cat. No. B8411369
M. Wt: 215.25 g/mol
InChI Key: CLWISWZDKPCPRE-UHFFFAOYSA-N
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Patent
US08859533B2

Procedure details

To a slurry of LAH (lithium aluminum hydride) (1.17 g, 30.8 mmol, 3.0 equiv) in THF (tetrahydrafuran) (45 ml) was added Tert-butyl 2-(di(pyridine-2-yl)amino)acetate (2.9 g, 10.2 mmol) at 0° C. under 1 atm argon (Ar). The reaction was slowly warmed to room temperature over 4 h. The reaction mixture was then diluted with diethyl ether and cooled to 0° C. The reaction was quenched via careful addition of water (4.0 ml) and then dried with magnesium sulfate. The solvent was removed in vacuo, and the crude product was purified by flash chromatography (SiO2, hexane/ethyl acetate=1:1) to afford DPAE as a pale yellow oil. DPAE was obtained (Yield: 1.2 g (55%)), and confirmed by 1H NMR (DMSO-d6, 300 MHz): δ8.27 (m, 2H), 7.62 (m, 2H), 7.16 (d, J=8.4 Hz, 2H), 6.93 (m, 2H), 4.92 (t, J=5.4 Hz, 1H), 4.16 (t, J=6.5 Hz, 2H), 3.58 (q, J=6.5 Hz, 2H). ESI-MS (cation): 216.1 m/z (M+H+) obsd, 215 m/z calcd.
Name
Quantity
1.17 g
Type
reactant
Reaction Step One
Name
Tert-butyl 2-(di(pyridine-2-yl)amino)acetate
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[N:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[N:13]([C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][N:23]=1)[CH2:14][C:15](OC(C)(C)C)=[O:16]>C1COCC1.C(OCC)C>[N:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[N:13]([C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][N:23]=1)[CH2:14][CH2:15][OH:16] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
1.17 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Tert-butyl 2-(di(pyridine-2-yl)amino)acetate
Quantity
2.9 g
Type
reactant
Smiles
N1=C(C=CC=C1)N(CC(=O)OC(C)(C)C)C1=NC=CC=C1
Name
Quantity
45 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
CUSTOM
Type
CUSTOM
Details
The reaction was quenched via careful addition of water (4.0 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the crude product was purified by flash chromatography (SiO2, hexane/ethyl acetate=1:1)
CUSTOM
Type
CUSTOM
Details
to afford DPAE as a pale yellow oil
CUSTOM
Type
CUSTOM
Details
DPAE was obtained (Yield: 1.2 g (55%))

Outcomes

Product
Name
Type
Smiles
N1=C(C=CC=C1)N(CCO)C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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